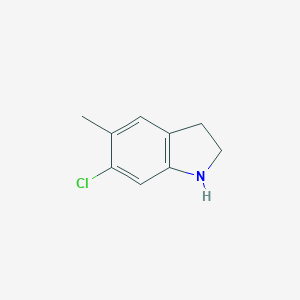

6-Chloro-5-methylindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMJLADJGLXVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623383 | |

| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-44-9 | |

| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-5-methylindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylindoline is a substituted indoline derivative that has garnered interest in medicinal chemistry, primarily as a scaffold for the development of selective ligands for neurotransmitter receptors. Its structure, featuring a chlorinated and methylated benzene ring fused to a dihydropyrrole ring, provides a unique template for designing molecules with specific pharmacological profiles. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound, with a focus on its role in the development of selective 5-HT2C receptor antagonists.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN | PubChem[1] |

| Molecular Weight | 167.63 g/mol | PubChem[1] |

| IUPAC Name | 6-chloro-5-methyl-2,3-dihydro-1H-indole | PubChem[1] |

| CAS Number | 162100-44-9 | PubChem[1] |

| Canonical SMILES | CC1=C(C=C2C(=C1)NCC2)Cl | ChemScene[2] |

| InChI Key | ZAMJLADJGLXVOJ-UHFFFAOYSA-N | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | -20°C, sealed storage, away from moisture | Sigma-Aldrich |

| Purity | ≥98% | ChemScene[2] |

| Boiling Point (related compound) | 305.9 ± 22.0 °C at 760 mmHg (for 6-Chloro-5-methyl-1H-indole) | Echemi[3] |

Note: Specific experimental data for melting point, boiling point, and spectroscopic analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the cited literature. The provided boiling point is for the corresponding indole derivative and should be considered an estimate.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a general method for the reduction of substituted indoles to indolines provides a viable synthetic route. The synthesis of the precursor, 6-chloro-5-methyl-1H-indole, would be the initial step, followed by its reduction.

A general procedure for the reduction of a chloro-substituted indole to the corresponding indoline involves the use of a reducing agent such as sodium cyanoborohydride in an acidic medium.

General Protocol for the Reduction of 6-Chloroindole to 6-Chloroindoline:

-

Dissolution: Dissolve 6-chloro-1H-indole in glacial acetic acid under a nitrogen atmosphere.

-

Reduction: Add sodium cyanoborohydride to the solution.

-

Reaction: Stir the reaction mixture at room temperature for approximately 20 minutes.

-

Work-up: Dilute the reaction mixture with ethyl acetate and extract with an aqueous solution of sodium hydroxide.

-

Isolation: Dry the organic phase with a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[4]

To synthesize this compound, this protocol would be adapted using 6-chloro-5-methyl-1H-indole as the starting material. Further purification of the crude product would likely be achieved through column chromatography.

The synthesis of the key drug candidate SB-242084, a derivative of this compound, has been reported, indicating the successful synthesis of the indoline core.[5]

Biological Significance and Signaling Pathways

This compound serves as a crucial building block for the synthesis of selective 5-HT2C receptor antagonists. The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and cognition.[6]

5-HT2C Receptor Signaling

Activation of the 5-HT2C receptor by its endogenous ligand, serotonin (5-HT), initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6]

Recent studies have revealed that the 5-HT2C receptor can also couple to other G proteins, including Gi/o/z and G12/13, and can recruit β-arrestins, leading to a more complex and nuanced signaling profile.[7][8] Antagonists like those derived from this compound block the binding of serotonin and other agonists, thereby inhibiting these downstream signaling pathways.

Below is a diagram illustrating the primary 5-HT2C receptor signaling pathway.

Application in Drug Development

The most notable application of this compound is in the development of SB-242084, a potent and selective 5-HT2C receptor antagonist.[5] This compound has been instrumental in preclinical research to elucidate the physiological roles of the 5-HT2C receptor. Selective antagonists of this receptor have potential therapeutic applications in the treatment of depression, anxiety, and other central nervous system disorders.[9] The structural modifications of the this compound core in SB-242084 highlight the importance of this scaffold in achieving high affinity and selectivity for the 5-HT2C receptor.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the data for the related compound 6-chloroindole, standard laboratory safety precautions should be followed. This includes handling the compound in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety goggles), and avoiding inhalation, ingestion, and skin contact.[10] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity for medicinal chemistry and drug development, particularly in the pursuit of selective 5-HT2C receptor modulators. While a comprehensive experimental characterization of the compound is not yet publicly available, its synthetic accessibility and its role as a key fragment in potent pharmacological agents underscore its importance. Further research into the synthesis, properties, and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C9H10ClN | CID 22186080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SB-242084 - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

Physicochemical Characteristics of 6-Chloro-5-methylindoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylindoline is a substituted indoline derivative that serves as a crucial building block in synthetic organic chemistry. Its structural motif is of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of pharmacologically active compounds. Notably, it is a precursor to SB-242084, a potent and selective 5-HT2C receptor antagonist, highlighting its importance in the development of therapeutics targeting the serotonergic system.[1][2][3] This guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its biological relevance.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in publicly available literature, a combination of computed data and information on related compounds provides valuable insights.

Table 1: Physicochemical Data for this compound

| Property | Value | Source | Data Type |

| Molecular Formula | C₉H₁₀ClN | PubChem | - |

| Molecular Weight | 167.63 g/mol | PubChem | Computed |

| CAS Number | 162100-44-9 | BenchChem, Sigma-Aldrich | - |

| Physical Form | Solid | Sigma-Aldrich | Experimental |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| Boiling Point (of 6-Chloro-5-methyl-1H-indole) | 305.9 ± 22.0 °C at 760 mmHg | Echemi | Predicted |

| Aqueous Solubility | Not available | - | - |

| pKa | Not available | - | - |

| LogP (XLogP3) | 2.9 | PubChem | Computed |

| Topological Polar Surface Area (TPSA) | 12.0 Ų | PubChem | Computed |

| Hydrogen Bond Donor Count | 1 | PubChem | Computed |

| Hydrogen Bond Acceptor Count | 1 | PubChem | Computed |

| Rotatable Bond Count | 0 | PubChem | Computed |

Note: The boiling point provided is for the related compound 6-Chloro-5-methyl-1H-indole, the non-reduced indole precursor, and is a predicted value.

Experimental Protocols

Melting Point Determination

The melting point of a solid is a fundamental physical property indicating its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[4][5][6]

-

Boiling Point Determination

For solid compounds, the boiling point is typically measured under reduced pressure to prevent decomposition.

-

Apparatus: Thiele tube or a micro-boiling point apparatus.

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid (if the compound is melted) or a solution in a high-boiling solvent is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The temperature is raised until a rapid stream of bubbles emerges from the capillary tube.

-

The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7][8][9][10]

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11][12][13][14][15]

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of water or a relevant buffer solution in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different pH values.[16][17][18][19][20]

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. A deuterated solvent that dissolves the compound (e.g., CDCl₃, DMSO-d₆) is used. The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the molecular structure.[21][22]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, the thin solid film method can be used.[23][24][25][26][27]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For heterocyclic amines, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[28][29][30][31][32]

Biological Context and Signaling Pathways

This compound is a key precursor in the synthesis of SB-242084, a selective antagonist of the serotonin 5-HT2C receptor.[1][2][3] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and cognition.[33][34][35] Antagonism of this receptor can lead to an increase in dopamine and norepinephrine release in the prefrontal cortex, which is a mechanism of action for some antidepressant and antipsychotic drugs.[36][37]

The 5-HT2C receptor is known to couple to several G-protein pathways, primarily Gq/11, but also Gi/o/z and G12/13.[38][39] Activation of the canonical Gq/11 pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). Downstream of these events, the Raf/MEK/ERK signaling cascade can be activated.[40][41] The receptor can also signal through β-arrestin pathways.[38]

References

- 1. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic transmission in the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vernier.com [vernier.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. benchchem.com [benchchem.com]

- 22. m.youtube.com [m.youtube.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. eng.uc.edu [eng.uc.edu]

- 25. drawellanalytical.com [drawellanalytical.com]

- 26. azooptics.com [azooptics.com]

- 27. youtube.com [youtube.com]

- 28. Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. cyberleninka.ru [cyberleninka.ru]

- 33. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 34. Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants | Columbia University Department of Psychiatry [columbiapsychiatry.org]

- 35. Antagonism of serotonergic 5-HT2A/2C receptors: mutual improvement of sleep, cognition and mood? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 37. The role of 5-HT2C receptors in affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. pubs.acs.org [pubs.acs.org]

- 39. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 6-Chloro-5-methylindoline (CAS: 162100-44-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylindoline is a substituted indoline derivative that has garnered interest in medicinal chemistry and drug development. Its rigid bicyclic structure serves as a valuable scaffold for the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its notable application as a key intermediate in the development of selective serotonin receptor antagonists.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, a summary of its computed physicochemical properties provides valuable insights for researchers. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN | PubChem[1] |

| Molecular Weight | 167.64 g/mol | PubChem[1] |

| IUPAC Name | 6-chloro-5-methyl-2,3-dihydro-1H-indole | PubChem[1] |

| CAS Number | 162100-44-9 | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 167.0501770 Da | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

Synthesis

A common and effective method for the synthesis of indolines is the reduction of the corresponding indole. For this compound, the precursor would be 6-chloro-5-methyl-1H-indole.

Experimental Protocol: Reduction of 6-chloro-1H-indole to 6-chloroindoline

This protocol describes the synthesis of the closely related 6-chloroindoline and can be adapted for this compound.

Materials:

-

6-chloro-1H-indole

-

Acetic acid

-

Sodium cyanoborohydride

-

Ethyl acetate

-

5N Sodium hydroxide solution

-

Magnesium sulfate

-

Nitrogen gas

Procedure:

-

Under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (2 g, 0.013 mol) in acetic acid (10 mL).

-

Add sodium cyanoborohydride (1.24 g, 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 20 minutes.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.

-

Extract the organic phase with a 5N aqueous sodium hydroxide solution.

-

Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

Expected Outcome: This procedure is expected to yield 6-chloro-2,3-dihydro-1H-indole. The product can be analyzed by mass spectrometry to confirm the molecular weight (ES, m/z): 154.0 (M+1).[2] A similar outcome would be expected for the synthesis of this compound from its corresponding indole precursor.

Application in Drug Development: Synthesis of SB-242084

This compound is a crucial building block in the synthesis of SB-242084, a potent and selective 5-HT2C receptor antagonist. The development of such antagonists is of significant interest for the treatment of various central nervous system disorders, including anxiety and depression.

Experimental Workflow: Synthesis of SB-242084

The synthesis of SB-242084 from this compound involves a multi-step process, as outlined below.

Role in 5-HT2C Receptor Signaling

SB-242084, synthesized from this compound, acts as an antagonist at the 5-HT2C receptor. Understanding the signaling pathway of this receptor is crucial for comprehending the mechanism of action of such drugs. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), initiates a cascade of intracellular events.

5-HT2C Receptor Signaling Pathway

The primary signaling pathway for the 5-HT2C receptor involves its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The receptor can also couple to other G-proteins such as Gi/o and G12/13, leading to a more complex signaling network.

Safety Information

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of pharmacologically relevant compounds, most notably the selective 5-HT2C receptor antagonist SB-242084. While detailed experimental characterization of the compound itself is limited in publicly available literature, its synthesis via the reduction of the corresponding indole is a feasible approach. The understanding of its role in the synthesis of neuropharmacological agents, coupled with a comprehension of the downstream signaling pathways of its targets, underscores its importance for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further experimental investigation into the properties and reactivity of this compound would be a valuable contribution to the scientific community.

References

Spectral Analysis of 6-Chloro-5-methylindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for the compound 6-Chloro-5-methylindoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this compound in the public domain, the data presented herein is a predictive analysis based on the known spectral characteristics of closely related structural analogs. This guide also outlines standardized experimental protocols for acquiring such spectral data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of substituent effects on the indoline core structure, drawing comparisons with analogs such as 5-methylindoline and 6-chloroindoline.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.2 | s | 1H | H-4 |

| ~6.8-7.0 | s | 1H | H-7 |

| ~3.5-3.7 | t | 2H | H-2 |

| ~2.9-3.1 | t | 2H | H-3 |

| ~2.2-2.4 | s | 3H | -CH₃ |

| ~3.5-4.5 | br s | 1H | N-H |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~150-152 | C-7a |

| ~130-132 | C-3a |

| ~128-130 | C-6 |

| ~125-127 | C-5 |

| ~123-125 | C-4 |

| ~108-110 | C-7 |

| ~47-49 | C-2 |

| ~30-32 | C-3 |

| ~18-20 | -CH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3400-3300 | Medium, Sharp | N-H Stretch |

| ~3000-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1610-1590 | Medium | C=C Stretch (Aromatic) |

| ~1480-1460 | Strong | C=C Stretch (Aromatic) |

| ~850-800 | Strong | C-H Bend (Aromatic, out-of-plane) |

| ~750-700 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 167/169 | High (M⁺, M⁺+2) | Molecular Ion (³⁵Cl/³⁷Cl isotopes in ~3:1 ratio) |

| 152/154 | Medium | [M-CH₃]⁺ |

| 132 | Medium | [M-Cl]⁺ |

Predicted under Electron Ionization (EI) conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be employed to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2]

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2]

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.[1]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[1]

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Film Method):

-

Dissolve a small amount of solid this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[3]

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

2. Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe is a suitable method for introduction into the ion source.

-

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS) for separation from any impurities prior to mass analysis.

2. Ionization (Electron Ionization - EI):

-

The sample molecules are introduced into the ion source, which is under high vacuum.

-

A beam of high-energy electrons (typically 70 eV) bombards the sample molecules.[4][5]

-

This bombardment leads to the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺), which can then undergo fragmentation.[6]

3. Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

-

The separated ions are detected by an electron multiplier or a similar detector.

-

The detector generates a signal proportional to the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A flowchart illustrating the typical workflow from compound synthesis to structural elucidation using various spectroscopic techniques.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

A Technical Guide to Determining the Solubility of 6-Chloro-5-methylindoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 6-Chloro-5-methylindoline in various organic solvents. Due to the limited availability of specific experimental data in public literature, this document focuses on providing detailed experimental protocols and a foundational understanding of the principles governing the solubility of this compound. The methodologies outlined herein will enable researchers to generate precise and reliable solubility data essential for applications in drug discovery, process chemistry, and formulation development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound can provide insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN | PubChem[1] |

| Molecular Weight | 167.63 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 1 | ChemScene[2] |

The positive XLogP3 value suggests that this compound is a lipophilic compound and is likely to exhibit greater solubility in non-polar organic solvents compared to polar solvents like water.

Solubility of this compound in Organic Solvents

| Solvent | Solvent Polarity (Relative) | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) |

| Hexane | 0.009 | To be determined | To be determined | To be determined |

| Toluene | 0.099 | To be determined | To be determined | To be determined |

| Diethyl Ether | 0.117 | To be determined | To be determined | To be determined |

| Dichloromethane | 0.309 | To be determined | To be determined | To be determined |

| Acetone | 0.355 | To be determined | To be determined | To be determined |

| Ethyl Acetate | 0.228 | To be determined | To be determined | To be determined |

| Acetonitrile | 0.460 | To be determined | To be determined | To be determined |

| Isopropanol | 0.546 | To be determined | To be determined | To be determined |

| Ethanol | 0.654 | To be determined | To be determined | To be determined |

| Methanol | 0.762 | To be determined | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | 0.444 | To be determined | To be determined | To be determined |

| N,N-Dimethylformamide (DMF) | 0.386 | To be determined | To be determined | To be determined |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of an organic compound.

Qualitative Solubility Assessment

This initial test provides a rapid indication of a compound's solubility in various solvents.

Methodology:

-

Place approximately 25 mg of this compound into a small test tube.[3]

-

Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).[3]

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[4]

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

Record the compound as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Separation of Saturated Solution:

-

Allow the vials to stand undisturbed at the constant temperature to permit the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the filtered saturated solution can be determined using one of the following analytical techniques:

-

Gravimetric Analysis:

-

Pipette a precise volume of the filtered saturated solution into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.

-

The difference between the final and initial weights of the dish corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in units such as g/L or mg/mL.

-

-

UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions at λmax and construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject a known volume of the filtered saturated solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method followed by gravimetric analysis.

Caption: Workflow for Solubility Determination via Shake-Flask and Gravimetry.

References

The Biological Frontier: A Technical Guide to the Activity of Halogenated Indoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties, often leading to enhanced potency and selectivity for a variety of biological targets. This technical guide provides an in-depth exploration of the biological activities of halogenated indoline derivatives, focusing on their anticancer, antimicrobial, and neurological effects. It is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways and workflows to aid in the advancement of drug discovery and development.

Anticancer Activity

Halogenated indoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and cytostatic effects against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative halogenated indoline derivatives, expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 5-Fluoro | MCF-7 (Breast) | 1.5 | [1] |

| 1b | 5-Chloro | HCT-116 (Colon) | 0.8 | [2] |

| 1c | 5-Bromo | A549 (Lung) | 2.1 | [3] |

| 1d | 6-Chloro | Kyse450 (Esophageal) | 1.49 | [3] |

| 2a | 4-Chloro | HepG2 (Liver) | 69.68 | [4] |

| 2b | 4-Trifluoromethyl | HepG2 (Liver) | 7.37 | [4] |

| 3a | 5-Bromo-4-chloro | MDA-MB-231 (Breast) | Not specified | [5] |

| 3b | 4,6-Dibromo | MDA-MB-231 (Breast) | Not specified | [5] |

| 4a | 5-Chloro-4-fluoro | CEM (Leukemia) | Low nanomolar range | [2] |

| 4b | 5-Bromo | CEM (Leukemia) | Low nanomolar range | [2] |

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research points to the ability of halogenated indoline derivatives to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Halogenated indoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the halogenated indoline derivatives in complete medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration using non-linear regression analysis.

Antimicrobial Activity

Halogenated indoline derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains. The nature and position of the halogen substituent play a crucial role in determining the antimicrobial potency.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected halogenated indoline derivatives against various microbial strains.

| Compound ID | Halogen Substitution | Microbial Strain | MIC (µg/mL) | Reference |

| 5a | 4,6-Dibromo | Candida albicans | 25 | [5] |

| 5b | 5-Bromo-4-chloro | Candida albicans | 25 | [5] |

| 5c | 4,6-Dibromo | Candida auris | 10-50 | [5] |

| 5d | 5-Bromo-4-chloro | Candida auris | 10-50 | [5] |

| 6a | 6-Bromo-4-iodo | Staphylococcus aureus | 20 | [11] |

| 6b | 4-Bromo-6-chloro | Staphylococcus aureus | 30 | [11] |

| 7a | 5-Iodo | Escherichia coli | >100 | [11] |

Mechanism of Action: Disruption of Fungal Morphogenesis and Biofilm Formation

In fungi, particularly Candida species, halogenated indoles have been shown to inhibit the yeast-to-hyphae transition, a critical virulence factor.[5][12] They also disrupt biofilm formation and induce the production of reactive oxygen species (ROS), leading to fungal cell death.[5][12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][13]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Halogenated indoline derivatives (dissolved in DMSO)

-

Sterile 96-well microplates

-

Inoculum suspension standardized to 0.5 McFarland

-

Microplate reader (optional)

Procedure:

-

Prepare Compound Dilutions: Prepare a two-fold serial dilution of the halogenated indoline derivative in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the diluted inoculum to each well of the microplate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Neurological Activity

Certain halogenated indoline derivatives exhibit significant activity in the central nervous system (CNS), primarily through their interaction with cannabinoid receptors.

Quantitative Neurological Activity Data

The following table provides binding affinity data (Ki) for halogenated indoline derivatives at cannabinoid receptors.

| Compound ID | Halogen Substitution | Receptor | Ki (nM) | Reference |

| 8a | 5-Fluoro (on pentyl chain) | CB1 | 1.0 | [14] |

| 8b | 5-Fluoro (on pentyl chain) | CB2 | 2.4 | [14] |

Mechanism of Action: Cannabinoid Receptor Modulation

Halogenated synthetic cannabinoids often act as potent agonists at the CB1 and CB2 receptors.[15] The CB1 receptor is primarily expressed in the brain and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is involved in inflammation.[16]

Experimental Protocol: Cannabinoid Receptor Binding Assay

A competitive radioligand binding assay is commonly used to determine the affinity of a test compound for cannabinoid receptors.[16][17]

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [3H]CP-55,940)

-

Halogenated indoline derivative (test compound)

-

Non-specific binding control (e.g., WIN-55,212-2)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).

-

Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound by plotting the percentage of specific binding against the log of the test compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.

Synthesis of Halogenated Indoline Derivatives

The synthesis of halogenated indoline derivatives can be achieved through various synthetic routes. A common approach involves the direct halogenation of an indoline precursor or the cyclization of a halogenated aniline derivative.

General Synthesis Workflow

Example Protocol: Synthesis of a 3-Halogenated 2-Trifluoromethylindole

This protocol describes the direct halogenation of a 2-trifluoromethylindole precursor.[18]

Materials:

-

2-Trifluoromethylindole

-

N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or Iodine

-

Solvent (e.g., Dichloromethane, Acetonitrile)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Reaction Setup: Dissolve the 2-trifluoromethylindole in the chosen solvent in a reaction vessel equipped with a magnetic stirrer.

-

Reagent Addition: Add the halogenating agent (NCS, NBS, or Iodine) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution for iodine). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-halogenated 2-trifluoromethylindole.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

This guide provides a foundational understanding of the biological activities of halogenated indoline derivatives. The presented data and protocols are intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of this chemical space holds great promise for the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 18. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles | MDPI [mdpi.com]

The Emerging Therapeutic Landscape of Methylindoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a core structural motif in many natural and synthetic bioactive compounds, continues to be a fertile ground for the discovery of novel therapeutics. This technical guide focuses on the burgeoning potential of methylindoline derivatives, exploring their diverse applications across multiple therapeutic areas, from inflammation and oncology to neurodegenerative disorders. We delve into the mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and workflows.

Anti-inflammatory and Nephroprotective Applications

Methylindoline derivatives have demonstrated significant promise in combating inflammation and protecting renal function, primarily through mechanisms involving the mitigation of oxidative stress and the modulation of inflammatory signaling pathways.

Mechanism of Action: Dual Enzyme Inhibition and Antioxidant Activity

A key strategy in developing anti-inflammatory agents is the targeting of multiple pathways. Certain indoline-based compounds have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[1] These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators.[1] By inhibiting both 5-LOX and sEH, these compounds can effectively reduce the inflammatory response.[1]

Another significant mechanism is the direct antioxidant and anti-inflammatory effect observed in models of heavy metal-induced nephrotoxicity. For instance, the methylindoline derivative (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one, referred to as compound IC , has been shown to protect against cadmium-induced kidney damage in zebrafish.[2][3] The protective effect is achieved by reducing oxidative stress, evidenced by decreased levels of lactate dehydrogenase (LDH) and malondialdehyde (MDA), and by restoring the activity of crucial antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD).[2][3]

Furthermore, compound IC significantly downregulates the expression of pro-inflammatory cytokine genes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[2][3]

Data Presentation: In Vitro Efficacy

The therapeutic potential of these compounds is quantified by their inhibitory concentrations. The data below highlights the efficacy of a lead indoline derivative as a dual 5-LOX/sEH inhibitor.

| Compound ID | Target Enzyme | Assay Type | IC50 (μM) |

| 73 | 5-LOX | Isolated Human Recombinant 5-LOX | 0.41 ± 0.01 |

| 73 | sEH | Soluble Epoxide Hydrolase Assay | 0.43 ± 0.10 |

Table 1: In vitro inhibitory activity of a lead indoline-based dual 5-LOX/sEH inhibitor. Data sourced from[1].

Signaling Pathway Visualization

The signaling cascade of cadmium-induced nephrotoxicity and the intervention point of a therapeutic methylindoline derivative are depicted below.

References

The Pivotal Role of 6-Chloro-5-methylindoline as a Synthetic Intermediate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylindoline has emerged as a crucial synthetic intermediate in the development of novel therapeutic agents, particularly those targeting the central nervous system. Its unique substitution pattern provides a valuable scaffold for the synthesis of potent and selective ligands for various receptors. This technical guide delves into the synthesis of this compound, its application in the preparation of the highly selective 5-HT2C receptor antagonist SB-242084, and the underlying pharmacology of the target receptor. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are provided to facilitate further research and development in this area.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the indoline ring can significantly influence the pharmacological properties of the resulting molecules. This compound, with its specific halogen and alkyl substitution, serves as a key building block for compounds with high affinity and selectivity for important biological targets. This guide focuses on its role as a precursor to SB-242084, a potent and selective antagonist of the 5-HT2C receptor, which is implicated in various neuropsychiatric disorders such as anxiety, depression, and schizophrenia.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process, commencing with the formation of the corresponding indole derivative via a modified Leimgruber-Batcho indole synthesis, followed by reduction to the indoline.

Synthesis of the Precursor: 6-Chloro-5-methylindole

The Leimgruber-Batcho indole synthesis is a versatile method for the preparation of substituted indoles from o-nitrotoluenes. The key steps involve the formation of an enamine from the o-nitrotoluene, followed by reductive cyclization.

Experimental Protocol: Synthesis of 6-Chloro-5-methylindole (Adapted from a similar synthesis of 6-chloro-5-fluoroindole)

-

Enamine Formation: A mixture of 4-chloro-5-methyl-2-nitrotoluene (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents), and dimethylformamide (DMF) is heated to 100°C and stirred for 3 hours. The reaction mixture is then cooled to room temperature.

-

Reductive Cyclization: In a separate vessel, a mixture of toluene, acetic acid, iron powder (Fe), and silica gel is heated to 60°C with stirring. The solution of the enamine from the previous step is added dropwise, maintaining the temperature below 80°C. The reaction mixture is then heated to 100°C and stirred for 2 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and ethyl acetate is added. The mixture is filtered, and the filtrate is washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated under vacuum to yield the crude product. The crude 6-Chloro-5-methylindole is then purified by silica gel chromatography.

Reduction of 6-Chloro-5-methylindole to this compound

The reduction of the indole to the corresponding indoline is a critical final step. Various reducing agents can be employed for this transformation.

Experimental Protocol: Reduction of 6-Chloro-5-methylindole

-

To a solution of 6-Chloro-5-methylindole (1 equivalent) in acetic acid, sodium cyanoborohydride (NaBH3CN) (2 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The mixture is then carefully poured into ice-water and basified with a 50% aqueous solution of sodium hydroxide.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to afford this compound.

Quantitative Data for Synthesis

The following table summarizes the typical yields for the synthesis of a structurally related indole, which can be considered indicative for the synthesis of 6-Chloro-5-methylindole.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (%) |

| Leimgruber-Batcho Synthesis | 4-chloro-5-fluoro-2-nitrotoluene | 6-chloro-5-fluoroindole | 72 | >97 |

| Reduction | 6-chloro-5-methylindole | This compound | Not explicitly found, but typically high | >98 |

Application in the Synthesis of SB-242084

This compound is a key intermediate in the synthesis of SB-242084, a potent and selective 5-HT2C receptor antagonist.

Synthetic Pathway to SB-242084

The synthesis involves the reaction of this compound with a phenyl carbamate derivative.

Caption: Synthetic pathway for SB-242084.

Experimental Protocol: Synthesis of SB-242084

-

Preparation of the Phenyl Carbamate Intermediate (10):

-

To a solution of 3-hydroxy-2-methylpyridine in DMF, sodium hydride is added, and the mixture is stirred.

-

2-chloro-5-nitropyridine is then added, and the reaction is stirred to yield the nitrobipyridyl ether.

-

The nitro group is reduced using stannous chloride in ethanol to give the corresponding aniline derivative.

-

The aniline is treated with phenyl chloroformate in the presence of triethylamine to afford the phenyl carbamate intermediate.

-

-

Coupling Reaction: A solution of this compound and the phenyl carbamate intermediate in DMF with triethylamine is heated at 100°C for 1 hour to yield SB-242084.

Biological Activity of SB-242084

SB-242084 exhibits high affinity for the human 5-HT2C receptor and excellent selectivity over other serotonin receptor subtypes.

| Receptor | Binding Affinity (pKi) | Selectivity vs. 5-HT2C |

| 5-HT2C | 9.0 | - |

| 5-HT2A | 6.8 | 158-fold |

| 5-HT2B | 7.0 | 100-fold |

The 5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that plays a significant role in modulating neurotransmission. Its activation triggers a cascade of intracellular signaling events. Antagonists like SB-242084 block these signaling pathways.

Caption: 5-HT2C receptor signaling pathway.

Upon binding of an agonist like serotonin, the 5-HT2C receptor primarily couples to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC).[1][2][3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which lead to various cellular responses.[4] The receptor can also couple to other G-proteins such as Gi/o/z and G12/13, leading to a more complex signaling profile.[1][2]

Conclusion

This compound is a valuable and versatile synthetic intermediate that provides a foundation for the development of potent and selective therapeutic agents. Its application in the synthesis of the 5-HT2C receptor antagonist SB-242084 highlights its importance in the field of medicinal chemistry and drug discovery. The detailed synthetic protocols and an understanding of the target's signaling pathway provided in this guide are intended to support and accelerate further research into novel therapeutics based on the this compound scaffold.

References

The Evolving Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Indolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold, a saturated bicyclic heterocyclic amine, has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure provides a versatile framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the discovery and history of substituted indolines, detailing key synthetic methodologies, their mechanism of action as potent kinase inhibitors, and the experimental protocols that underpin their development.

A Historical Perspective: From Indigo to Kinase Inhibitors

The story of substituted indolines is intrinsically linked to the history of its aromatic counterpart, indole. The journey began in the 19th century with the work of Adolf von Baeyer on the natural dye indigo. In 1866, Baeyer first synthesized oxindole (an indolin-2-one) by the reduction of isatin, a derivative of indigo.[1][2] This was followed by his landmark synthesis of indole itself in 1869.[3] An early example of a synthetic method that could generate a substituted indoline core is the Hinsberg oxindole synthesis , first reported in 1888, which involves the reaction of a secondary arylamine with a glyoxal bisulfite adduct.[4]

For much of the early 20th century, the focus remained on the rich chemistry of indoles. However, the mid to late 20th century witnessed a paradigm shift with the burgeoning field of medicinal chemistry. Researchers began to recognize the therapeutic potential of the reduced indoline scaffold. The development of indoline-based compounds has since grown exponentially, with a significant focus on their application as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. This has culminated in the approval of several indoline-containing drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.

Key Synthetic Strategies for Substituted Indolines

The synthesis of substituted indolines has evolved from classical methods to modern, highly efficient catalytic reactions. This section details some of the most significant synthetic approaches, with representative experimental protocols.

Fischer Indole Synthesis and Subsequent Reduction

One of the oldest and most well-known methods for indole synthesis, the Fischer indole synthesis, can be adapted to produce substituted indolines through a subsequent reduction step. The Fischer synthesis involves the acid-catalyzed cyclization of an arylhydrazone.

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole and Subsequent Reduction to 2-Phenylindoline

-

Step 1: Synthesis of 2-Phenylindole. A mixture of phenylhydrazine (1.08 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 2 hours. The reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 2-phenylindole.

-

Step 2: Reduction to 2-Phenylindoline. To a solution of 2-phenylindole (1.93 g, 10 mmol) in glacial acetic acid (30 mL), sodium cyanoborohydride (1.26 g, 20 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 12 hours, then carefully neutralized with aqueous sodium hydroxide solution. The product is extracted with ethyl acetate (3 x 50 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-phenylindoline.

Leimgruber-Batcho Indole Synthesis and Reduction

The Leimgruber-Batcho synthesis offers a versatile and high-yielding route to indoles from o-nitrotoluenes, which can then be reduced to indolines. This method is particularly popular in the pharmaceutical industry.

Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Methoxyindole and Subsequent Reduction to 5-Methoxyindoline

-

Step 1: Enamine Formation. A mixture of 2-nitro-4-methoxytoluene (1.67 g, 10 mmol), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20 mmol), and pyrrolidine (1.42 g, 20 mmol) in dimethylformamide (DMF) (20 mL) is heated at 110 °C for 4 hours. The reaction mixture is cooled and poured into water (100 mL). The resulting red precipitate is collected by filtration and washed with water to give the crude enamine.

-

Step 2: Reductive Cyclization. The crude enamine is dissolved in methanol (50 mL), and a catalytic amount of Raney nickel is added. The mixture is stirred under a hydrogen atmosphere (50 psi) at room temperature for 6 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford 5-methoxyindole.

-

Step 3: Reduction to 5-Methoxyindoline. 5-Methoxyindole is reduced to 5-methoxyindoline following the procedure described in section 2.1, Step 2.

Palladium-Catalyzed Intramolecular C-H Amination

Modern synthetic chemistry has introduced powerful palladium-catalyzed methods for the direct formation of the indoline ring system via intramolecular C-H amination. These reactions offer high efficiency and functional group tolerance under mild conditions.[5][6]

Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp²)–H Amination [5]

-

Substrate Synthesis: A picolinamide (PA)-protected β-arylethylamine substrate is synthesized by coupling the corresponding β-arylethylamine with picolinic acid.

-

Cyclization: To a solution of the PA-protected β-arylethylamine substrate (0.1 mmol) in toluene (2 mL) in a sealed tube are added Pd(OAc)₂ (2.2 mg, 0.01 mmol) and AgOAc (33.4 mg, 0.2 mmol). The tube is sealed, and the mixture is stirred at 100 °C for 12 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired indoline.

Intramolecular [4+2] Cycloaddition

Intramolecular [4+2] cycloaddition reactions of ynamides with conjugated enynes provide a powerful and modular strategy for the construction of highly substituted indolines.[4][7]

Experimental Protocol: Intramolecular [4+2] Cycloaddition of an Ynamide [4]

-

Substrate Synthesis: The ynamide-en-yne substrate is assembled from a derivative of 3-butynylamine via Sonogashira coupling with an alkenyl halide, followed by copper-catalyzed N-alkynylation with an acetylenic bromide.

-

Cycloaddition: A solution of the ynamide-en-yne substrate (0.1 mmol) in toluene (2 mL) is heated at 110-210 °C in a sealed tube until the starting material is consumed (monitored by TLC). The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the substituted indoline.

Quantitative Data on Substituted Indoline Synthesis

The choice of synthetic route often depends on the desired substitution pattern and the required efficiency. The following table summarizes typical yields for the aforementioned synthetic methods.

| Synthesis Method | Substrate | Product | Yield (%) |

| Fischer Indole Synthesis & Reduction | Phenylhydrazine, Acetophenone | 2-Phenylindoline | ~60-75% (over 2 steps) |

| Leimgruber-Batcho Synthesis & Reduction | 2-Nitro-4-methoxytoluene | 5-Methoxyindoline | ~70-85% (over 3 steps) |

| Palladium-Catalyzed C-H Amination [5] | N-(2-(4-methoxyphenyl)ethyl)picolinamide | 5-Methoxy-1-picolinoylindoline | 85% |

| Intramolecular [4+2] Cycloaddition [4] | N-(5-phenylpent-4-en-2-yn-1-yl)-N-tosyl-4-methylbenzenesulfonamide | 5-Phenyl-1-tosyl-1,2-dihydro-3H-benzo[b]azepine | 78% |

Substituted Indolines as Tyrosine Kinase Inhibitors

A significant number of substituted indolines exhibit potent inhibitory activity against receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and survival.[8] Dysregulation of RTK signaling is a hallmark of many cancers.

Mechanism of Action

Substituted indolin-2-ones, a prominent class of indoline-based kinase inhibitors, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain of the RTK, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade of the initial signaling event inhibits the downstream activation of pro-survival and proliferative pathways, such as the Ras-MAPK and PI3K-Akt pathways.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

The following diagram illustrates the general RTK signaling pathway and the inhibitory action of a substituted indoline.

Quantitative Activity of Substituted Indoline Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table presents IC₅₀ values for representative substituted indoline derivatives against key RTKs.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Sunitinib | VEGFR-2 | 2 | [9] |

| Sunitinib | PDGFRβ | 2 | [9] |

| Sunitinib | c-Kit | 4 | [9] |

| SU5416 | VEGFR-2 | 20 | [10] |

| Compound 10g | VEGFR-2 | 87 | [11] |

| Compound 17a | VEGFR-2 | 78 | [11] |

| Compound 16 | EGFR | 1026 | [12] |

| Compound 16 | SRC | 2 | [12] |

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.

-

Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, test compounds, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the test compound dilutions.

-

Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cells.

-

Materials: Cancer cell line (e.g., HUVEC, MCF-7), cell culture medium, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 72 hours.

-

Add the MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Visualization of Workflows and Relationships

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel substituted indoline.

Logical Relationships Between Synthetic Methods